Zinc sulfate, dihydrate

Description

Properties

CAS No. |

80867-26-1 |

|---|---|

Molecular Formula |

H4O6SZn |

Molecular Weight |

197.5 g/mol |

IUPAC Name |

zinc;sulfate;dihydrate |

InChI |

InChI=1S/H2O4S.2H2O.Zn/c1-5(2,3)4;;;/h(H2,1,2,3,4);2*1H2;/q;;;+2/p-2 |

InChI Key |

ZHNNHZFCTWXJND-UHFFFAOYSA-L |

Canonical SMILES |

O.O.[O-]S(=O)(=O)[O-].[Zn+2] |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Pharmaceutical-Grade Zinc Sulfate Dihydrate

Foreword: The Clinical and Industrial Significance of Zinc Sulfate

Zinc sulfate, in its various hydrated forms, is a cornerstone inorganic compound with critical applications spanning agriculture, industrial processes, and, most pertinently for this guide, pharmaceuticals.[1][2] As an essential mineral, zinc is vital for numerous physiological functions, including immune response, wound healing, and protein synthesis.[1][3] Consequently, pharmaceutical-grade zinc sulfate is a key active pharmaceutical ingredient (API) in dietary supplements to treat and prevent zinc deficiency.[2][4] It is also recognized by the World Health Organization as a critical component of oral rehydration therapies for treating diarrhea, a role that has a significant impact on global child mortality rates.[1][4]

This guide provides a comprehensive, technically-grounded methodology for the synthesis of zinc sulfate dihydrate (ZnSO₄·2H₂O) from zinc oxide (ZnO) and sulfuric acid (H₂SO₄). It is designed for researchers, chemists, and drug development professionals who require a robust and reproducible synthesis protocol grounded in chemical principles and practical, field-proven insights.

Foundational Chemical Principles

The synthesis is predicated on a classic acid-base neutralization reaction. High-purity zinc oxide, a basic oxide, reacts with dilute sulfuric acid to form a salt (zinc sulfate) and water.[5][6]

1.1 Stoichiometry and Reaction

The balanced chemical equation for the primary reaction is:

ZnO(s) + H₂SO₄(aq) → ZnSO₄(aq) + H₂O(l) [6][7]

This equation dictates a 1:1 molar ratio between zinc oxide and sulfuric acid. However, in practice, a slight stoichiometric excess of zinc oxide is employed. This is a critical experimental choice designed to ensure the complete consumption of the sulfuric acid. The rationale is twofold:

-

Ease of Purification: Unreacted zinc oxide is insoluble in the final solution and can be easily removed via filtration.[8][9]

-

Product Purity: Removing residual sulfuric acid from the final crystalline product is significantly more challenging and could compromise the purity required for pharmaceutical applications.

1.2 Thermodynamics and Kinetics

The reaction between zinc oxide and sulfuric acid is highly exothermic.[8] The release of heat necessitates careful control over the rate of addition of the reactants to manage the reaction temperature. Uncontrolled, rapid mixing can cause the solution to boil, leading to the hazardous aerosolization of the acidic mixture.[8] Performing the reaction at a slightly elevated temperature (e.g., 50-60°C) can increase the reaction rate without introducing significant safety risks, ensuring the complete dissolution of the zinc oxide in a reasonable timeframe.[10]

Detailed Synthesis Protocol

This protocol outlines the synthesis of zinc sulfate, leading to the crystallization of its hydrated form. The specific hydrate obtained (e.g., heptahydrate, dihydrate) is dependent on the crystallization conditions, particularly temperature and solution concentration. This guide focuses on conditions amenable to forming the dihydrate.

2.1 Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Grade | Purpose |

| Zinc Oxide | ZnO | 81.38 | USP/Pharmaceutical Grade | Zinc Source (Base) |

| Sulfuric Acid | H₂SO₄ | 98.08 | ACS Reagent Grade (95-98%) | Acid Reactant |

| Deionized Water | H₂O | 18.02 | High Purity | Solvent |

| 250 mL Beaker | - | - | Borosilicate Glass | Reaction Vessel |

| 500 mL Evaporating Dish | - | - | Porcelain/Borosilicate | Concentration Vessel |

| Magnetic Stirrer & Stir Bar | - | - | - | Homogenization |

| Heating Mantle/Hot Plate | - | - | - | Temperature Control |

| Filtration Apparatus | - | - | - | Removal of Solids |

| pH Meter or pH Strips | - | - | - | Reaction Monitoring |

2.2 Step-by-Step Methodology

-

Preparation of Sulfuric Acid Solution: Carefully measure 100 mL of deionized water into a 250 mL beaker. Place the beaker in an ice bath on a magnetic stirrer. Crucial Safety Step: Slowly and with continuous stirring, add 11.5 mL of concentrated sulfuric acid (98%, ~21g) to the cold water. Never add water to acid. [11][12] This highly exothermic dilution must be controlled to prevent splashing. Allow the solution to return to room temperature.

-

Reaction Execution: Gently heat the dilute sulfuric acid solution to approximately 50°C. Begin slowly adding 20g of high-purity zinc oxide powder in small portions, allowing each portion to react before adding the next.[8][10] The slight excess of ZnO ensures all acid is neutralized.

-

Reaction Completion and pH Verification: Continue stirring the mixture at 50°C for 30-60 minutes after the final addition of ZnO to ensure the reaction goes to completion. Let the solution cool slightly and check the pH. The pH should be nearly neutral (pH 6.0-6.5), indicating the absence of unreacted sulfuric acid. If the pH is still highly acidic, it indicates insufficient ZnO; more should be added until a neutral pH is achieved.

-

Purification by Filtration: Allow the mixture to cool to room temperature. Remove the unreacted zinc oxide and any insoluble impurities by vacuum filtration through a Buchner funnel fitted with appropriate filter paper.[8] The resulting clear liquid is a purified aqueous solution of zinc sulfate.

-

Concentration and Crystallization: Transfer the filtrate to a 500 mL evaporating dish. Gently heat the solution to evaporate the water, reducing the volume to approximately one-third of the original.[8] This increases the concentration of zinc sulfate, creating a supersaturated solution upon cooling, which is the driving force for crystallization. A patent for zinc sulfate dihydrate recovery suggests that acidifying the concentrated solution can promote crystallization.[13] For this protocol, we will rely on controlled cooling.

-

Crystal Formation: Cover the evaporating dish with a watch glass or perforated film to prevent contamination and allow the concentrated solution to cool slowly to room temperature. For smaller crystals, faster cooling can be employed. For larger, well-defined crystals, slower cooling over several hours is optimal. The formation of colorless, transparent crystals indicates successful crystallization.[8]

-

Isolation and Drying: Decant the supernatant liquid (mother liquor). Collect the crystals by filtration and wash them sparingly with a small amount of ice-cold deionized water to remove any remaining mother liquor. Dry the crystals on a clean filter paper at room temperature or in a desiccator. The final product is crystalline zinc sulfate dihydrate.

Visual Workflow: Synthesis of Zinc Sulfate Dihydrate

Caption: Figure 1: Step-by-step workflow for the synthesis of zinc sulfate dihydrate.

Process Control and Quality Assurance

For pharmaceutical applications, stringent quality control is non-negotiable.[2][14] The synthesis process must be monitored to ensure the final product meets pharmacopeial standards (e.g., USP).

3.1 Key Process Parameters (KPPs)

-

Reactant Purity: The use of high-purity, pharmaceutical-grade zinc oxide is paramount to minimize heavy metal and other contaminants in the final API.[15]

-

Reaction Temperature: As discussed, temperature control is essential for safety and influences reaction kinetics.

-

Rate of Crystallization: The cooling rate during crystallization directly impacts crystal size distribution and purity. Slow cooling generally yields larger, purer crystals by minimizing the occlusion of impurities.[16]

3.2 Product Characterization

-

Identity: The identity of the synthesized zinc sulfate dihydrate can be confirmed using techniques like Fourier-Transform Infrared Spectroscopy (FTIR) to identify characteristic sulfate and water-of-hydration vibrational modes, or Powder X-ray Diffraction (PXRD) to confirm the crystalline structure.

-

Purity Assay: The purity of the final product can be determined by titration. A common method involves chelatometric titration with EDTA (ethylenediaminetetraacetic acid).

-

Water Content: Thermogravimetric Analysis (TGA) can be used to determine the number of water molecules of hydration by measuring the mass loss upon heating.[16] Zinc sulfate heptahydrate begins to lose water around 30-70°C, while the anhydrous form is stable until much higher temperatures.[15][17]

Logical Flow: Quality Control Framework

Caption: Figure 2: Relationship between process parameters, outcomes, and QC validation.

Safety and Handling

Both zinc oxide and sulfuric acid require careful handling.

-

Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and can cause severe burns upon contact.[18] It reacts violently with water, generating significant heat.[11] Always wear appropriate Personal Protective Equipment (PPE), including chemical splash goggles, a face shield, acid-resistant gloves, and a lab coat.[19][20] All manipulations, especially dilution, should be performed in a well-ventilated fume hood.[12]

-

Zinc Oxide: While less hazardous than sulfuric acid, zinc oxide powder can be an irritant upon inhalation. Handling should be done in a well-ventilated area or with appropriate respiratory protection to avoid inhaling the dust.

Conclusion

The synthesis of zinc sulfate dihydrate from zinc oxide and sulfuric acid is a straightforward yet precise process. For professionals in the pharmaceutical field, success hinges not just on following the steps, but on understanding the underlying chemical principles—from the stoichiometric decision to use excess zinc oxide to the thermodynamic control of the exothermic reaction and the kinetic influences on crystallization. By integrating this expertise with a robust quality control framework, one can reliably produce high-purity zinc sulfate that meets the stringent standards required for clinical and pharmaceutical use.

References

-

Valudor Products. (n.d.). Buying and Industry Uses of Zinc Sulfate. Retrieved from Valudor Products. [Link]

-

GlobalRx. (n.d.). Clinical Profile of Zinc Sulfate Monohydrate for Compounding. Retrieved from GlobalRx. [Link]

-

Wikipedia. (2023). Zinc sulfate (medical use). Retrieved from Wikipedia. [Link]

-

Rock Chemicals, Inc. (2025). Understanding the Different Grades of Zinc Sulfate: Industrial vs. Agricultural vs. Pharmaceutical. Retrieved from Rock Chemicals, Inc. [Link]

-

Chemequations. (n.d.). Zn + H2SO4 = ZnO + H2SO3 - Balanced chemical equation. Retrieved from Chemequations. [Link]

-

Chemequations. (n.d.). ZnO + H2SO4 = Zn + H2O + SO4 - Balanced chemical equation. Retrieved from Chemequations. [Link]

-

Quora. (2018). What are the equations for the reactions of zinc metal, zinc oxide, and zinc carbonate with dilute sulfuric acid?. Retrieved from Quora. [Link]

-

Brainly.com. (2021). Write a word equation and a symbol equation for the reaction of solid zinc oxide (ZnO) with sulfuric. Retrieved from Brainly.com. [Link]

- Google Patents. (1938). US2122997A - Method of recovering zinc sulphate dihydrate.

-

Amateur Chemistry. (n.d.). make zinc sulfate from zinc oxide. Retrieved from Amateur Chemistry. [Link]

-

PubChem. (n.d.). Zinc sulfate, dihydrate. Retrieved from PubChem. [Link]

-

Wikipedia. (2023). Zinc sulfate. Retrieved from Wikipedia. [Link]

-

Shimico. (2022). Zinc sulfate and the methods of production. Retrieved from Shimico blog. [Link]

-

WJEC. (n.d.). Preparation of useful salts (e.g. zinc sulfate). Retrieved from WJEC. [Link]

-

Saha, J.K., & Podder, J. (2011). CRYSTALLIZATION OF ZINC SULPHATE SINGLE CRYSTALS AND ITS STRUCTURAL, THERMAL AND OPTICAL CHARACTERIZATION. Journal of Bangladesh Academy of Sciences, 35(2), 203-210. [Link]

-

Semantic Scholar. (2012). CRYSTALLIZATION OF ZINC SULPHATE SINGLE CRYSTALS AND ITS STRUCTURAL, THERMAL AND OPTICAL CHARACTERIZATION. Retrieved from Semantic Scholar. [Link]

-

SLAC National Accelerator Laboratory. (2013). Sulfuric Acid Safe Handling Guideline. Retrieved from SLAC. [Link]

-

Quora. (2018). How to make zinc sulfate using zinc hydroxide + sulfuric acid. Retrieved from Quora. [Link]

-

CORECHEM Inc. (n.d.). Safe Handling Guide: Sulfuric Acid. Retrieved from CORECHEM Inc. [Link]

-

ResearchGate. (2011). Crystallization Of Zinc Sulphate Single Crystals And Its Structural, Thermal And Optical Characterization. Retrieved from ResearchGate. [Link]

-

NorFalco. (2018). Sulphuric Acid Safety Data Sheet. Retrieved from NorFalco. [Link]

-

Westlab. (2023). Safety Protocols For Handling Sulfuric Acid in Laboratories. Retrieved from Westlab. [Link]

Sources

- 1. valudor.com [valudor.com]

- 2. rockchemicalsinc.com [rockchemicalsinc.com]

- 3. Articles [globalrx.com]

- 4. Zinc sulfate (medical use) - Wikipedia [en.wikipedia.org]

- 5. quora.com [quora.com]

- 6. brainly.com [brainly.com]

- 7. echemi.com [echemi.com]

- 8. make zinc sulfate from zinc oxide - Amateur Chemistry [amateurchemistry.weebly.com]

- 9. quora.com [quora.com]

- 10. wjec.co.uk [wjec.co.uk]

- 11. CCOHS: Sulfuric Acid [ccohs.ca]

- 12. westlab.com.au [westlab.com.au]

- 13. US2122997A - Method of recovering zinc sulphate dihydrate - Google Patents [patents.google.com]

- 14. Zinc Sulfate 7 H₂O: Micronutrient, Pharma Grade & Quality Specs - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 15. Zinc sulfate - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. Zinc sulphate | 7733-02-0 [chemicalbook.com]

- 18. www-group.slac.stanford.edu [www-group.slac.stanford.edu]

- 19. Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. [corecheminc.com]

- 20. teck.com [teck.com]

In-Depth Technical Guide: Crystal Structure and Lattice Parameters of Zinc Sulfate Dihydrate

Foreword: The Crystallographic Imperative in Scientific Advancement

In the realm of materials science and pharmaceutical development, the precise three-dimensional arrangement of atoms within a crystal lattice is a cornerstone of its identity and function. Zinc sulfate, a compound of significant industrial and therapeutic relevance, exists in several hydration states, each possessing a unique crystal structure. Among these, the dihydrate form (ZnSO₄·2H₂O) presents a distinct crystallographic profile that dictates its physicochemical properties, such as solubility, stability, and hygroscopicity. For professionals in drug development, understanding this structure is not merely an academic exercise; it is a critical component of formulation science, ensuring product stability, efficacy, and batch-to-batch consistency. This guide provides a comprehensive, technically-grounded exploration of the zinc sulfate dihydrate crystal structure.

The Architecture of Zinc Sulfate Dihydrate: A Monoclinic System

The definitive structure of zinc sulfate dihydrate has been elucidated through rigorous single-crystal X-ray and neutron diffraction studies. These analyses reveal that ZnSO₄·2H₂O crystallizes in the monoclinic system . This crystal system is characterized by three unequal crystallographic axes, with two axes perpendicular to each other and the third axis inclined.

The specific arrangement of symmetry elements within the unit cell places it in the space group P2₁/n . This designation is crucial as it defines the translational and rotational symmetry operations that map the entire crystal structure from a small set of asymmetric atomic positions.

Lattice Parameters: The Dimensions of the Unit Cell

The unit cell is the fundamental repeating parallelepiped that builds the entire crystal. Its dimensions, the lattice parameters, are the most fundamental quantitative descriptors of a crystal structure. For zinc sulfate dihydrate, these parameters have been precisely determined.

| Lattice Parameter | Symbol | Value (Ångström, Å) | Angular Parameter | Symbol | Value (Degrees, °) |

| a-axis length | a | 7.54 Å | Alpha | α | 90° |

| b-axis length | b | 8.89 Å | Beta | β | 123.5° |

| c-axis length | c | 10.02 Å | Gamma | γ | 90° |

| Unit Cell Volume | V | 559.8 ų |

These parameters represent the foundational blueprint of the material, essential for computational modeling, phase identification via powder X-ray diffraction (PXRD), and understanding anisotropic material properties.

Coordination Chemistry and Supramolecular Assembly

Beyond the unit cell dimensions, the true elegance and functional relevance of the structure lie in the coordination environment of its constituent ions and molecules.

The Octahedral Zinc Center

The zinc (Zn²⁺) cation is the central organizing element. It features a distorted octahedral coordination geometry . Each zinc ion is coordinated to six oxygen atoms derived from two distinct sources:

-

Four oxygen atoms from four different bridging sulfate tetrahedra.

-

Two oxygen atoms from two coordinating water molecules.

This coordination scheme results in the formation of infinite one-dimensional polymeric chains of [Zn(H₂O)₂(SO₄)]n that extend through the crystal lattice.

The Bridging Role of Sulfate Anions

The sulfate (SO₄²⁻) anion maintains its classic tetrahedral geometry. It functions as a multidentate ligand, bridging adjacent zinc centers to form the backbone of the polymeric chains. This bridging is the primary mode of strong covalent/ionic interaction that builds the primary structural motif.

The Critical Function of Water Molecules

The two water molecules in the formula unit are not mere passengers in the lattice; they are integral to its structural integrity.

-

Direct Coordination: As noted, they directly coordinate to the zinc cation, completing its preferred octahedral coordination sphere.

-

Hydrogen Bonding: Crucially, these water molecules act as hydrogen bond donors and acceptors, forming an extensive network of hydrogen bonds. These weaker, directional interactions link the parallel polymeric [Zn(H₂O)₂(SO₄)]n chains, assembling them into a stable, three-dimensional supramolecular architecture.

Caption: Coordination within a polymeric chain and the role of water in inter-chain hydrogen bonding.

Experimental Protocol: Structure Determination via Single-Crystal X-ray Diffraction

The authoritative data presented herein is derived from single-crystal X-ray diffraction (SC-XRD), a technique that provides unambiguous structural information. A self-validating protocol for such an analysis is outlined below.

Methodology: A Self-Validating Workflow

-

Crystal Synthesis and Selection (The Foundation):

-

Action: Grow single crystals of ZnSO₄·2H₂O, typically via controlled slow evaporation of a saturated aqueous solution at a stable temperature.

-

Causality: The quality of the diffraction data is directly proportional to the crystalline perfection. A well-formed, single-domain crystal with minimal defects is essential for a solvable and refinable dataset. A poor crystal is a non-starter.

-

-

Mounting and Data Collection (The Experiment):

-

Action: Mount a suitable crystal (<0.5 mm) on a goniometer head and place it within a diffractometer. Collect diffraction data over a wide range of crystal orientations using a monochromatic X-ray source (e.g., Mo Kα).

-

Causality: A complete dataset requires measuring the intensities of as many unique Bragg reflections as possible. This is achieved by rotating the crystal in the X-ray beam. The completeness and redundancy of the data are internal validation metrics for the quality of the experiment.

-

-

Data Reduction and Processing (The Translation):

-

Action: Integrate the raw diffraction images to yield a list of reflection indices (h,k,l) and their corresponding intensities. Apply corrections for experimental factors (e.g., Lorentz-polarization).

-

Causality: This step translates the geometric diffraction pattern into a numerically usable format. The software determines the unit cell parameters and space group from the geometry of the diffraction spots, providing the first look at the crystal's identity.

-

-

Structure Solution and Refinement (The Discovery):

-

Action: Use direct methods or Patterson synthesis to determine the initial positions of the heavier atoms (Zn, S). Subsequent difference Fourier maps reveal the positions of the lighter oxygen atoms. Refine all atomic positions, site occupancies, and displacement parameters against the experimental data.

-

Causality: This is an iterative process of building a chemical model and refining it to minimize the difference between the diffraction pattern calculated from the model and the one that was experimentally measured. The final R-factor (residual factor) is a key metric of the goodness-of-fit, providing a quantitative measure of the model's accuracy. A low R-factor (<5%) validates the final structure.

-

Caption: A validated workflow for crystal structure determination using single-crystal X-ray diffraction.

Implications for Pharmaceutical and Materials Science

A precise understanding of the ZnSO₄·2H₂O structure is paramount for:

-

Polymorph Screening: Distinguishing the dihydrate from other hydrate forms (e.g., monohydrate, hexahydrate, heptahydrate) or anhydrous phases, each with different properties.

-

Stability Studies: The hydrogen bonding network and coordination environment dictate the conditions under which the dihydrate is stable. This knowledge is vital for predicting shelf-life and appropriate storage conditions for drug products.

-

Process Control: In manufacturing, powder X-ray diffraction (PXRD) is used as a quality control tool. A reference pattern calculated from the single-crystal structure of the dihydrate is the "gold standard" against which production batches are compared to ensure phase purity.

References

-

While a direct, open-access publication detailing the definitive crystal structure of the pure dihydrate is not prevalent in the immediate search results, the general existence and stability of various hydrates are well-documented. The principles and methodologies described are standard in the field of crystallography. For related structural information on zinc sulfate systems, readers are directed to crystallographic databases and foundational texts on inorganic structural chemistry. The most common forms discussed in literature are the heptahydrate[1][2][3] and monohydrate[4][5]. The dehydration process often proceeds through various intermediate hydrates.[2]

Sources

An In-Depth Technical Guide to Zinc Sulfate Dihydrate for Scientific Professionals

This guide provides a comprehensive overview of the physical and chemical properties of zinc sulfate dihydrate (ZnSO₄·2H₂O), tailored for researchers, scientists, and professionals in drug development. Moving beyond a simple data sheet, this document delves into the causality behind the compound's behavior, offers validated analytical protocols, and contextualizes its significance in biological and pharmaceutical applications.

Introduction and Molecular Identity

Zinc sulfate exists in various states of hydration, with the dihydrate being a key form alongside the more common heptahydrate and the anhydrous salt.[1][2] Understanding the specific properties of the dihydrate is critical for applications requiring precise control over water content and molarity. Its primary role in a scientific setting is as a highly soluble and reliable source of zinc ions (Zn²⁺), an essential trace element vital to a vast number of biological processes.[3][4]

In drug development, zinc sulfate is utilized as an active pharmaceutical ingredient (API) to treat zinc deficiency, as an excipient in formulations, and in topical treatments for its anti-inflammatory properties.[5][6] Its efficacy is directly tied to its fundamental physicochemical properties, which dictate its solubility, stability, and bioavailability.[4]

Core Identification:

-

Chemical Name: Zinc Sulfate, Dihydrate

-

Molecular Formula: ZnSO₄·2H₂O[7]

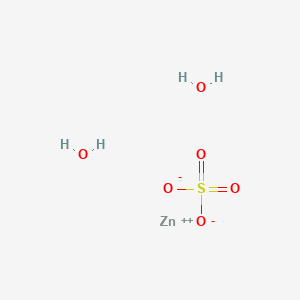

Below is a conceptual representation of the ionic and coordinated bonds within a hydrated zinc sulfate crystal lattice.

Caption: Conceptual diagram of Zinc Sulfate Dihydrate.

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of a compound are the foundation of its application. For zinc sulfate dihydrate, these characteristics determine its handling, storage, dissolution behavior, and reactivity.

Physical Properties

As a white crystalline solid, the dihydrate is stable under standard conditions but, like other hydrates, is sensitive to temperature and humidity.[7] Its high solubility in water is a primary reason for its use in preparing aqueous solutions for cell culture, analytical standards, and pharmaceutical formulations.[7][9]

| Property | Value / Description | Rationale & Significance |

| Appearance | White crystalline solid.[7] | The color and form are initial indicators of purity. Any discoloration may suggest impurities or degradation. |

| Solubility | Highly soluble in water.[7][9] Slightly soluble in ethanol and glycerol.[10][11] | High aqueous solubility is critical for bioavailability and for preparing concentrated stock solutions in research. Limited solubility in organic solvents dictates its use in non-aqueous systems. |

| Hygroscopicity | Hygroscopic; can absorb moisture from the air.[12] | This property necessitates storage in tightly sealed containers in a dry environment to maintain the precise dihydrate form and prevent deliquescence. |

Chemical Properties

The chemical behavior of zinc sulfate dihydrate is dominated by the zinc(II) ion and its interaction with water and the sulfate anion.

| Property | Description | Rationale & Significance |

| Acidity of Aqueous Solution | Aqueous solutions are acidic, typically with a pH around 4.5.[2][13] | The acidity arises from the hydrolysis of the aquo complex [Zn(H₂O)₆]²⁺, which acts as a weak Brønsted acid. This is a critical consideration for pH-sensitive biological assays and pharmaceutical formulations. |

| Thermal Decomposition | Decomposes upon heating. The two water molecules are lost, followed by the decomposition of the anhydrous salt at higher temperatures (>680°C) into zinc oxide (ZnO) and sulfur dioxide (SO₂).[1][11] | Understanding the thermal stability profile is essential for drying processes, high-temperature applications, and assessing shelf-life under various storage conditions. The decomposition pathway involves an intermediate oxysulfate (e.g., ZnO·2ZnSO₄).[14][15][16] |

| Reactivity | Reacts with strong bases to precipitate zinc hydroxide (Zn(OH)₂). Reacts with soluble barium salts to form insoluble barium sulfate (BaSO₄).[11] | These reactions are foundational for qualitative identification tests and can be sources of incompatibility in complex formulations. The precipitation of BaSO₄ is a classic analytical test for the sulfate ion. |

The Role of Zinc in Drug Development & Research

The zinc ion (Zn²⁺) is an indispensable cofactor for over 300 enzymes and 1,000 transcription factors, playing a structural or catalytic role in ubiquitous biological processes.[3][17][18] Zinc sulfate serves as a primary vehicle for delivering this essential ion in a controlled and bioavailable manner.

-

Enzyme Function: Zinc is integral to all enzyme classes, including metalloproteinases, carbonic anhydrase, and alcohol dehydrogenase.[3] In drug discovery, modulating the activity of these zinc-dependent enzymes is a key therapeutic strategy.

-

Gene Expression: Zinc-finger proteins, which require zinc for their structural integrity, are critical for DNA binding and gene transcription.[3] Providing zinc via zinc sulfate in cell culture media can be essential for maintaining normal cellular function and response.

-

Immune Modulation & Antioxidant Properties: Zinc supports the function of immune cells and acts as an antioxidant by stabilizing cell membranes and being a component of superoxide dismutase.[18][19] This underpins its use in dietary supplements and treatments for immune-related conditions.[5][18]

The diagram below illustrates the central role of the zinc ion, sourced from compounds like zinc sulfate dihydrate, in cellular biology.

Caption: Role of Zinc Ion as a Cofactor and Structural Element.

Analytical Methodologies for Quality Control

Ensuring the identity, purity, and water content of zinc sulfate dihydrate is paramount for reproducible research and safe pharmaceutical products. The following protocols are self-validating systems designed for accuracy and reliability.

Protocol: Assay by Complexometric (EDTA) Titration

Principle: This method determines the purity of zinc sulfate by titrating the zinc(II) ions with a standardized solution of ethylenediaminetetraacetic acid (EDTA), a hexadentate chelating agent. The endpoint is detected using a metallochromic indicator, which changes color when all the free Zn²⁺ has been complexed by EDTA. This protocol is compliant with major pharmacopeias.[20][21]

Step-by-Step Methodology:

-

Preparation of 0.05 M EDTA Titrant: Accurately weigh approximately 18.6 g of disodium EDTA dihydrate, dissolve in 1000 mL of deionized water, and standardize against a primary standard zinc solution.

-

Sample Preparation: Accurately weigh about 0.2 g of the zinc sulfate dihydrate sample, dissolve it in 100 mL of deionized water in a 250 mL conical flask.

-

Buffering: Add 10 mL of an ammonia-ammonium chloride buffer solution to bring the pH to approximately 10. This pH is crucial for the stability of the zinc-indicator complex and for the quantitative reaction with EDTA.[20][22]

-

Indicator Addition: Add a small amount (approx. 50 mg) of Eriochrome Black T indicator mixture.[20][21] The solution will turn wine-red, indicating the formation of the Zn²⁺-indicator complex.

-

Titration: Titrate the sample solution with the standardized 0.05 M EDTA solution. Swirl the flask continuously.

-

Endpoint Determination: The endpoint is reached when the solution color changes sharply from wine-red to a clear blue.[22] Record the volume of EDTA consumed.

-

Calculation: Purity (%) = (V_EDTA × M_EDTA × MW_ZnSO₄·2H₂O) / (W_sample × 10) Where:

-

V_EDTA = Volume of EDTA solution in mL

-

M_EDTA = Molarity of EDTA solution

-

MW_ZnSO₄·2H₂O = Molecular weight of zinc sulfate dihydrate (197.50 g/mol )

-

W_sample = Weight of the sample in g

-

Protocol: Determination of Water Content by Karl Fischer Titration

Principle: Karl Fischer (KF) titration is a highly specific and precise method for determining water content.[23][24] It is based on the Bunsen reaction where iodine stoichiometrically reacts with water in the presence of sulfur dioxide, a base, and an alcohol.[24] For a hydrate, this method accurately measures the water of crystallization.

Step-by-Step Methodology (Volumetric Method):

-

Instrument Setup: Prepare a volumetric Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should contain a suitable KF solvent (e.g., anhydrous methanol).

-

Solvent Titration: Titrate the solvent with the Karl Fischer reagent to a stable, anhydrous endpoint to eliminate any residual moisture in the vessel.

-

Sample Introduction: Accurately weigh approximately 0.1-0.15 g of the zinc sulfate dihydrate sample and add it directly to the conditioned titration vessel. Ensure rapid transfer to minimize exposure to atmospheric moisture.

-

Titration: Start the titration. The instrument will automatically add the KF reagent until all the water from the sample has reacted. The water of hydration must be fully accessible; ensure the sample dissolves completely.

-

Calculation: The instrument's software typically calculates the water content automatically based on the volume of titrant consumed and its predetermined titer (mg H₂O / mL reagent). Water Content (%) = (V_KF × Titer) / (W_sample) × 100 Where:

-

V_KF = Volume of KF reagent in mL

-

Titer = Titer of the KF reagent in mg/mL

-

W_sample = Weight of the sample in mg

-

The theoretical water content for a perfect dihydrate is approximately 18.25%. This protocol validates the hydration state of the material.

The workflow for comprehensive quality control of an incoming zinc sulfate dihydrate sample is visualized below.

Caption: Quality Control Workflow for Zinc Sulfate Dihydrate.

Conclusion

Zinc sulfate dihydrate is a compound whose straightforward chemical formula belies its profound importance in research and pharmaceutical development. A thorough understanding of its physical properties, such as solubility and hygroscopicity, and its chemical characteristics, like thermal stability and solution pH, is essential for its effective and safe application. The validated analytical protocols provided herein form a robust framework for quality control, ensuring that the material used in sensitive biological systems meets the highest standards of purity and identity. As a critical source of the essential zinc ion, zinc sulfate dihydrate will continue to be a fundamental component in advancing human health, from basic cell biology research to the formulation of life-saving medicines.

References

-

PubChem. This compound. National Center for Biotechnology Information.

-

Smolecule. This compound | 80867-26-1.

-

Wikipedia. Zinc in biology.

-

PubMed. [Biological function of some elements and their compounds. III. Zinc--component and activator of enzymes].

-

ResearchGate. Roles of Zn 2+ in a biological system.

-

PubMed Central. Multifunctional role of zinc in human health: an update.

-

ResearchGate. The Role of Zinc in Life: A Review.

-

ChemBK. Zinc sulfite dihydrate.

-

Pharmaguideline. Water Content Determination by Karl Fischer.

-

Metrohm. Determination of zinc sulfate.

-

METTLER TOLEDO. Titer Determination of EDTA 0.1 mol/L with Zinc Sulfate.

-

AMERICAN ELEMENTS. Zinc Sulfate Hydrate.

-

Wikipedia. Zinc sulfate.

-

PubChem. Zinc Sulfate. National Center for Biotechnology Information.

-

ChemicalBook. Zinc sulphate | 7733-02-0.

-

Crown Champion. The Physical And Chemical Properties Of Zinc Sulfate.

-

Sciencemadness Wiki. Zinc sulfate.

-

CSC Scientific. Karl Fischer Titration, Coulometric & Volumetric Karl Fischer Methods.

-

ChemicalBook. Zinc sulphate | 7733-02-0.

-

Metrohm. Determination of zinc sulfate.

-

E FORU Materials Inc. Zinc Sulfate Hydrate CAS #: 16788-42-4.

-

Wikipedia. Karl Fischer titration.

-

Scribd. EDTA Vs Zinc Sulphate.

-

Mettler Toledo. What Is Karl Fischer Titration?

-

MDPI. Thermodynamics and Kinetic Modeling of the ZnSO4·H2O Thermal Decomposition in the Presence of a Pd/Al2O3 Catalyst.

-

Sigma-Aldrich. Karl Fischer Titration Tips: Water Content Measurement.

-

ChemicalBook. Zinc sulphate Chemical Properties,Usage,Production.

-

Patsnap Synapse. What is the mechanism of Zinc Sulfate Hydrate?

-

Valudor Products. Buying and Industry Uses of Zinc Sulfate.

-

Allan Chemical Corporation. Zinc Sulfate 7 H₂O: Micronutrient, Pharma Grade & Quality Specs.

-

ResearchGate. KINETICS OF THE THERMAL DECOMPOSITION OF ZINC SULFATE.

-

YouTube. Estimation of zinc concentration in solution by EDTA in Complexometric titration| lab activity.

-

ResearchGate. Thermal decomposition of zinc hydroxy-sulfate-hydrate minerals.

-

Patsnap Synapse. What is Zinc Sulfate Hydrate used for?

-

MDPI. Macroscopic Dehydration Control of ZnSO4·7H2O: Infrared and Raman Spectra of ZnSO4 Hydrates.

-

ResearchGate. Kinetic Modeling of the Thermal Decomposition of Zinc Sulfate Through a Global Optimization Method.

-

CAMEO Chemicals - NOAA. ZINC SULFATE.

-

E FORU Materials Inc. Zinc Sulfate Hydrate,CAS : 16788-42-4.

-

Journal of Drug Delivery and Therapeutics. View of Determination of the toxicity of zinc sulphate hydrate solution using the Spirotox biotesting method.

Sources

- 1. Zinc sulfate - Wikipedia [en.wikipedia.org]

- 2. Zinc sulphate CAS#: 7733-02-0 [m.chemicalbook.com]

- 3. Zinc in biology - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Zinc Sulfate Hydrate? [synapse.patsnap.com]

- 5. valudor.com [valudor.com]

- 6. Zinc Sulfate 7 H₂O: Micronutrient, Pharma Grade & Quality Specs - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 7. Buy this compound | 80867-26-1 [smolecule.com]

- 8. This compound | H4O6SZn | CID 3067215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. americanelements.com [americanelements.com]

- 10. Zinc sulphate | 7733-02-0 [chemicalbook.com]

- 11. crownchampion.com [crownchampion.com]

- 12. Zinc sulfate - Sciencemadness Wiki [sciencemadness.org]

- 13. Zinc Sulfate | ZnSO4 | CID 24424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. [Biological function of some elements and their compounds. III. Zinc--component and activator of enzymes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. What is Zinc Sulfate Hydrate used for? [synapse.patsnap.com]

- 19. jddtonline.info [jddtonline.info]

- 20. metrohm.com [metrohm.com]

- 21. lcms.cz [lcms.cz]

- 22. youtube.com [youtube.com]

- 23. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

- 24. Karl Fischer titration - Wikipedia [en.wikipedia.org]

"Zinc sulfate, dihydrate" solubility in water at different temperatures

(Part 2 of 2)

Section 4: Practical Implications in Research and Drug Development

The seemingly subtle difference in the number of water molecules in a crystal lattice can have profound consequences for the development, manufacture, and clinical performance of a pharmaceutical product. For zinc sulfate, which is used as a source of the essential mineral zinc in dietary supplements and oral rehydration solutions, understanding the specific properties of the dihydrate form is not merely an academic exercise; it is a prerequisite for ensuring product quality and therapeutic efficacy.[1][2]

4.1. Formulation Stability and Phase Transitions

The primary challenge in working with zinc sulfate dihydrate stems from its nature as a metastable form. The physical stability of hydrated active pharmaceutical ingredients (APIs) is highly dependent on the temperature and relative humidity (RH) of their environment.[3][4]

-

Risk of Conversion: When exposed to conditions outside its narrow stability window, zinc sulfate dihydrate can convert to a different hydrate form. For instance, at typical room temperature and moderate humidity, it may absorb moisture and transition to the more stable heptahydrate. Conversely, under dry heat, it can lose water to form the monohydrate or anhydrous salt.

-

Impact on Dosage Form: Such phase transitions within a final dosage form (e.g., a tablet or capsule) can be catastrophic. The change in crystal structure and volume can alter the mechanical properties of the formulation, leading to issues like tablet cracking, changes in hardness, and altered powder flow.[5] Furthermore, the release of water during dehydration can interact with excipients or the API itself, potentially initiating chemical degradation pathways and reducing the product's shelf life.[6]

4.2. Bioavailability and Dissolution Rate

The hydration state of an API directly influences its solubility and dissolution rate, which are critical determinants of its oral bioavailability.

-

Solubility Differences: Typically, anhydrous forms of a drug are more soluble than their hydrated counterparts.[6] However, this is not a universal rule, and exceptions exist where a specific hydrate may exhibit a faster dissolution rate.[3][7] The key issue is that the dissolution profile is specific to a particular crystal form.

-

Unpredictable Performance: If a formulation is developed using the dihydrate, but it converts to the less soluble monohydrate or more soluble heptahydrate during storage or upon ingestion, the clinical performance can become unpredictable.[3] An anhydrous-to-hydrate transition at the drug/medium interface during dissolution can significantly slow down the release of the drug.[3] Therefore, ensuring the solid-state form remains consistent from manufacturing to patient administration is crucial for achieving the intended therapeutic effect.

4.3. Manufacturing and Process Control

The challenges associated with hydrate stability necessitate stringent controls during manufacturing.[6]

-

Crystallization and Drying: The specific hydrate form obtained during crystallization is dependent on factors like temperature, solvent composition, and cooling rate. Subsequent drying steps must be carefully controlled to remove residual solvent without inadvertently causing a phase transition by removing the water of hydration.[8]

-

Particle Size Reduction: Processes like milling or micronization, which are often used to improve dissolution rates and content uniformity, impart significant energy into the material. This can create localized heating and generate amorphous content, both of which can lead to phase instability.[8][9]

-

Storage and Handling: Both the API and the finished drug product must be stored under controlled temperature and humidity conditions to prevent phase transitions.[4][7] This adds complexity and cost to the supply chain.

The aqueous solubility of zinc sulfate dihydrate is a critical parameter that influences its application across various scientific domains, particularly in drug development. While its solubility profile is intrinsically linked to the broader family of zinc sulfate hydrates, its metastable nature presents unique and significant challenges. Researchers and formulation scientists must move beyond simply knowing the solubility value; a comprehensive understanding of the compound's phase stability in relation to temperature and humidity is essential.

The successful development of a product containing zinc sulfate dihydrate hinges on rigorous solid-state characterization and the implementation of robust manufacturing and storage controls. By employing the detailed experimental and analytical protocols outlined in this guide—from precise solubility determination using the isothermal equilibrium method to definitive solid-phase analysis via XRD and TGA—professionals can ensure the development of safe, stable, and effective products. Ultimately, this diligent, science-driven approach is the foundation of trustworthiness and excellence in the pharmaceutical field.

-

CatSci Ltd. Should I Develop the Hydrate Form of my Drug?. CatSci. Available at: [Link]

-

Grecu, R., et al. (2021). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Pharmaceutics, 13(2), 265. Available at: [Link]

-

MDPI. (2020). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. MDPI.com. Available at: [Link]

-

proUmid. Hydrate Formation | DVS hydrate analysis. proUmid. Available at: [Link]

-

Jurczak, E., et al. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. Pharmaceutics, 12(10), 959. Available at: [Link]

-

Valudor Products. (2024). Buying and Industry Uses of Zinc Sulfate. Valudor. Available at: [Link]

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 24(1), 2. Available at: [Link]

-

Ivanov, I., et al. (2020). The thermal analysis of pharmaceutical hydrates and hygroscopicity studies. ResearchGate. Available at: [Link]

-

Encyclopedia MDPI. (2020). Pharmaceutical Hydrates Analysis. Encyclopedia MDPI. Available at: [Link]

-

Jones, B. A., & Jones, A. H. (2018). Pharmaceutical salts: a formulation trick or a clinical conundrum?. The Pharmaceutical Journal. Available at: [Link]

-

Redox. (2024). Zinc Sulphate: A Historical and Modern Marvel in Agriculture, Health, and Industry. Redox. Available at: [Link]

-

PharmaTutor. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. Available at: [Link]

-

Zhang, L., et al. (2023). Macroscopic Dehydration Control of ZnSO4·7H2O: Infrared and Raman Spectra of ZnSO4 Hydrates. Molecules, 28(5), 2315. Available at: [Link]

-

Kelewell Trading. (2024). A Comprehensive Guide to Zinc Sulfate in Two Forms: Monohydrate vs. Heptahydrate. Kelewell. Available at: [Link]

-

Pinal, R., & Wu, X. (2012). A method to predict the equilibrium solubility of drugs in solid polymers near room temperature using thermal analysis. Journal of Pharmaceutical Sciences, 101(11), 4229-4239. Available at: [Link]

-

U.S. Food and Drug Administration. (n.d.). REVIEW OF NOMINATIONS: Zinc Sulfate. FDA.gov. Available at: [Link]

-

Ulrich, J., et al. (2011). Challenges in the development of hydrate phases as active pharmaceutical ingredients--an example. European Journal of Pharmaceutics and Biopharmaceutics, 77(1), 133-139. Available at: [Link]

-

Saha, U. K., & Podder, J. (2011). Crystallization Of Zinc Sulphate Single Crystals And Its Structural, Thermal And Optical Characterization. ResearchGate. Available at: [Link]

-

Dressman, J., & Reppas, C. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]

-

Kanagadurai, R., & Murugakoothan, P. (2014). Solubility, metastable zone width and induction period measurements of zinc sulphate heptahydrate (ZSHH) single crystals. ResearchGate. Available at: [Link]

-

Shimico. (2022). Zinc sulfate and the methods of production. Shimico. Available at: [Link]

-

United States Pharmacopeial Convention. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

-

Wikipedia. (n.d.). Zinc sulfate. Available at: [Link]

-

ResearchGate. (2011). Challenges in the development of hydrate phases as active pharmaceutical ingredients - An example. Available at: [Link]

-

Wikipedia. (n.d.). Zinc sulfate (medical use). Available at: [Link]

-

ACS Publications. (2024). Mean Activity Coefficients and Phase Equilibria of the LiCl-KCl-CH3OH (w)-H2O(1-w), w = 20% Mixed Solvent at 273.15 K. Available at: [Link]

-

ResearchGate. (2023). Macroscopic Dehydration Control of ZnSO4·7H2O: Infrared and Raman Spectra of ZnSO4 Hydrates. Available at: [Link]

-

Patsnap. (2024). What is the mechanism of Zinc Sulfate Hydrate?. Patsnap Synapse. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Zinc sulfate, dihydrate. PubChem Compound Database. Available at: [Link]

Sources

- 1. valudor.com [valudor.com]

- 2. Zinc sulfate (medical use) - Wikipedia [en.wikipedia.org]

- 3. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. proUmid Hydrate Formation | DVS hydrate analysis [proumid.com]

- 5. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. catsci.com [catsci.com]

- 7. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Challenges in the development of hydrate phases as active pharmaceutical ingredients--an example - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Decomposition of Zinc Sulfate Hydrates to Zinc Oxide

Abstract: The thermal decomposition of zinc sulfate hydrates is a cornerstone process in the synthesis of zinc oxide (ZnO), a material with vast applications in catalysis, electronics, and pharmaceuticals. Understanding the precise pathway of this transformation is critical for controlling the physicochemical properties of the final ZnO product. This guide provides a comprehensive overview of the multi-stage decomposition process, beginning with zinc sulfate dihydrate (ZnSO₄·2H₂O). We will explore the sequential dehydration steps, the formation of stable intermediates like zinc oxysulfate, and the final conversion to zinc oxide. This document synthesizes data from thermogravimetric and differential thermal analyses to detail the stoichiometry, kinetics, and key temperature ranges, offering a robust framework for researchers and drug development professionals to optimize synthesis protocols and ensure product quality.

The Decomposition Pathway: From Hydrate to Oxide

The thermal decomposition of hydrated zinc sulfate is not a single-step event but a sequential process. The exact pathway and transition temperatures can be influenced by experimental conditions such as heating rate and atmospheric composition. However, a general and well-established mechanism proceeds through distinct stages, which can be effectively monitored using techniques like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA).[1]

While this guide focuses on the dihydrate, it's important to note that the most common starting material, zinc sulfate heptahydrate (ZnSO₄·7H₂O), undergoes a multi-stage dehydration to form lower hydrates (e.g., hexahydrate and monohydrate) before becoming anhydrous.[2] The dihydrate represents a key intermediate in this broader process.

The decomposition from zinc sulfate to zinc oxide occurs in three primary stages:

-

Dehydration: The initial stage involves the endothermic removal of water of crystallization to form anhydrous zinc sulfate (ZnSO₄).

-

Intermediate Formation: Anhydrous ZnSO₄ decomposes at higher temperatures to form a stable intermediate, zinc oxysulfate (ZnO·2ZnSO₄), releasing sulfur trioxide (SO₃).[3][4]

-

Final Decomposition: The zinc oxysulfate intermediate further decomposes at even higher temperatures to yield the final product, zinc oxide (ZnO), and more sulfur trioxide.[3]

It is crucial to note that sulfur trioxide (SO₃) can exist in equilibrium with sulfur dioxide (SO₂) and oxygen (O₂), especially at the high temperatures involved in the final decomposition stage.[1]

Stoichiometric Reactions

The transformation can be summarized by the following chemical equations:

-

Dehydration (from Dihydrate): ZnSO₄·2H₂O(s) → ZnSO₄(s) + 2H₂O(g)

-

Intermediate Formation: 3ZnSO₄(s) → ZnO·2ZnSO₄(s) + SO₃(g)[3]

-

Final Decomposition: ZnO·2ZnSO₄(s) → 3ZnO(s) + 2SO₃(g)[3]

Quantitative Analysis of Decomposition Stages

Thermogravimetric analysis (TGA) is the primary tool for elucidating this decomposition pathway. By precisely measuring the change in mass as a function of temperature, we can identify each stage and correlate the mass loss with the theoretical stoichiometry.

The following table summarizes the typical temperature ranges and theoretical mass losses for the decomposition starting from anhydrous zinc sulfate, which is formed after the initial dehydration of the dihydrate.

| Stage | Reaction | Typical Temperature Range (°C) | Theoretical Mass Loss (%) | Product(s) |

| Intermediate Formation | 3ZnSO₄ → ZnO·2ZnSO₄ + SO₃ | 700 - 800[3] | 16.5% | Zinc Oxysulfate |

| Final Decomposition | ZnO·2ZnSO₄ → 3ZnO + 2SO₃ | 800 - 950[3][5] | 33.1% (of intermediate) | Zinc Oxide |

Note: These temperature ranges are indicative and can vary based on factors like heating rate and sample purity. The process is strictly endothermic and requires a significant heat input.[6]

Visualizing the Process Flow

To better understand the sequence of events, the decomposition pathway and a typical experimental workflow for its analysis are illustrated below using Graphviz diagrams.

Decomposition Pathway Diagram

Caption: Logical flow of the thermal decomposition of ZnSO₄·2H₂O.

Experimental Workflow Diagram

Caption: Standard experimental workflow for analyzing the decomposition.

Experimental Protocols

Thermogravimetric Analysis (TGA) Protocol

This protocol provides a generalized method for analyzing the thermal decomposition of zinc sulfate dihydrate.

Objective: To determine the temperature ranges and mass changes associated with the decomposition stages.

Apparatus:

-

Thermogravimetric Analyzer (TGA) or simultaneous TGA/DTA instrument.[1][2]

-

High-purity inert gas (e.g., Nitrogen, Argon).[1]

-

Microbalance.

-

Alumina or platinum crucibles.[1]

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of pure zinc sulfate dihydrate into a clean, tared TGA crucible.[3]

-

Instrument Setup: Place the sample crucible and an empty reference crucible into the TGA furnace.

-

Atmosphere Control: Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate to prevent oxidative side reactions.[3]

-

Heating Program: Initiate a heating program from ambient temperature to at least 1000°C. A typical heating rate is 10-20°C/min.[3][6]

-

Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.

-

Data Analysis: Plot the percentage mass loss as a function of temperature. Determine the onset and end temperatures for each distinct mass loss step and compare the experimental mass loss with the theoretical values calculated from the stoichiometry.

Bulk Synthesis of Zinc Oxide

This protocol describes the synthesis of ZnO powder through the direct calcination of zinc sulfate.

Objective: To produce zinc oxide powder for further application and characterization.

Apparatus:

-

High-temperature tube furnace or muffle furnace.

-

Ceramic or quartz crucible.

-

Ventilation system (fume hood) capable of handling acidic gases.

Procedure:

-

Preparation: Place a known quantity of zinc sulfate dihydrate into a crucible.

-

Calcination: Place the crucible in the furnace. Heat the sample in air or an inert atmosphere. The final calcination temperature should be sufficient to ensure complete decomposition to ZnO, typically above 950°C. A common protocol involves calcining at temperatures like 600-800°C for several hours.[7][8]

-

Dwell Time: Hold the sample at the peak temperature for 1-3 hours to ensure the reaction goes to completion.

-

Cooling: Allow the furnace to cool down to room temperature naturally.

-

Collection: Carefully remove the crucible containing the resulting white ZnO powder.

Critical Safety Note: The decomposition of zinc sulfate releases sulfur trioxide (SO₃), a corrosive and toxic gas. This procedure must be performed in a well-ventilated fume hood or a furnace equipped with an appropriate gas scrubbing system.

Characterization of the Final Product (ZnO)

To validate the successful synthesis of zinc oxide and determine its physical properties, several characterization techniques are essential.

-

X-ray Diffraction (XRD): This is the definitive method to confirm the identity and crystalline phase of the final product. The resulting pattern should match the standard diffraction pattern for wurtzite ZnO. XRD also provides information on crystallinity and average crystallite size.[7][9]

-

Scanning Electron Microscopy (SEM): SEM is used to visualize the morphology, particle size, and degree of agglomeration of the synthesized ZnO powder.[7][9] The synthesis temperature and heating rate can significantly influence the particle morphology.[7]

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis is used to confirm the absence of residual sulfate groups in the final product. The spectrum of pure ZnO will show characteristic Zn-O vibrational bands and a lack of the prominent S-O stretching bands associated with the sulfate precursor.[7]

Conclusion

The thermal decomposition of zinc sulfate dihydrate is a well-defined, multi-step process that can be reliably controlled and monitored to produce high-purity zinc oxide. The key to a successful synthesis lies in understanding the sequential nature of the dehydration and decomposition reactions, particularly the formation of the stable zinc oxysulfate intermediate. By employing precise temperature control and appropriate atmospheric conditions, researchers can tailor the properties of the resulting ZnO for specific high-value applications. The validation of the final product through standard characterization techniques like XRD, SEM, and FTIR is a mandatory step to ensure the integrity of the synthesis protocol.

References

- BenchChem. (2025). An In-depth Technical Guide to the Thermal Decomposition of Zinc Sulfate Monohydrate.

- BenchChem. (2025). An In-depth Technical Guide to the Thermal Decomposition Mechanism of Zinc Sulfite.

-

Navarro, R. C. S., & Brocchi, E. A. (2022). Kinetic Modeling of the Thermal Decomposition of Zinc Sulfate Through a Global Optimization Method. ResearchGate. Available at: [Link]

-

Wang, Y., et al. (2021). Synthesis and Characterization of ZnO from Thermal Decomposition of Precipitated Zinc Oxalate Dihydrate as an Anode Material of Li-Ion Batteries. MDPI. Available at: [Link]

-

Saha, J. K., & Podder, J. (2011). Crystallization Of Zinc Sulphate Single Crystals And Its Structural, Thermal And Optical Characterization. ResearchGate. Available at: [Link]

-

Li, X., et al. (2021). A novel thermal decomposition method for the synthesis of ZnO nanoparticles from low concentration ZnSO 4 solutions. ResearchGate. Available at: [Link]

-

Ibrahim, M. A., et al. (2021). Preparation and Characterization of Zinc Oxide Nanoparticles via the Thermal Decomposition. Institute of Metal Physics. Available at: [Link]

-

Hammerschmidt, J., & Wrobel, M. "DECOMPOSITION OF METAL SULFATES - A SO2 -SOURCE FOR SULFURIC ACID PRODUCTION". SAIMM. Available at: [Link]

-

Zhu, Y., et al. (2020). Macroscopic Dehydration Control of ZnSO4·7H2O: Infrared and Raman Spectra of ZnSO4 Hydrates. MDPI. Available at: [Link]

-

Kulesza, J., et al. (2024). Thermogravimetric/Thermal–Mass Spectroscopy Insight into Oxidation Propensity of Various Mechanochemically Made Kesterite Cu2ZnSnS4 Nanopowders. NIH. Available at: [Link]

-

ResearchGate. (n.d.). KINETICS OF THE THERMAL DECOMPOSITION OF ZINC SULFATE. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Thermogravimetric/Thermal–Mass Spectroscopy Insight into Oxidation Propensity of Various Mechanochemically Made Kesterite Cu2ZnSnS4 Nanopowders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. saimm.co.za [saimm.co.za]

- 7. mdpi.com [mdpi.com]

- 8. imp.kiev.ua [imp.kiev.ua]

- 9. researchgate.net [researchgate.net]

A Spectroscopic Guide to Zinc Sulfate Dihydrate: Leveraging FTIR and Raman Analysis for Pharmaceutical Applications

Introduction: The Critical Role of Hydration State in Pharmaceutical Materials

In the realm of pharmaceutical development and manufacturing, the precise characterization of active pharmaceutical ingredients (APIs) and excipients is paramount. The hydration state of a crystalline solid can profoundly influence its physicochemical properties, including solubility, stability, and bioavailability. Zinc sulfate, a compound widely used in various therapeutic formulations, exists in several hydrated forms, with zinc sulfate dihydrate (ZnSO₄·2H₂O) being a key intermediate. This guide provides an in-depth technical exploration of Fourier-Transform Infrared (FTIR) and Raman spectroscopy as powerful, non-destructive techniques for the unambiguous identification and characterization of zinc sulfate dihydrate. Understanding the vibrational signatures of this specific hydrate is crucial for ensuring product quality, consistency, and efficacy.

Pillar I: The "Why" Behind the "How" - Foundational Principles of Vibrational Spectroscopy

Before delving into specific protocols, it is essential to grasp the fundamental principles that govern the interaction of infrared radiation and laser light with molecular vibrations. This understanding forms the basis for rational experimental design and accurate spectral interpretation.

FTIR Spectroscopy: A Tale of Molecular Dipoles

FTIR spectroscopy measures the absorption of infrared radiation by a molecule at frequencies corresponding to its natural vibrational modes.[1][2] For a vibration to be "IR-active," it must induce a change in the molecule's dipole moment.[1] In zinc sulfate dihydrate, the polar O-H bonds of the water molecules and the S-O bonds of the sulfate anion are strong absorbers of infrared radiation, making FTIR an exceptionally sensitive tool for probing the hydration state. The broadness of the O-H stretching bands, for instance, provides valuable information about the extent of hydrogen bonding within the crystal lattice.

Raman Spectroscopy: A Complementary Perspective on Polarizability

In contrast to FTIR, Raman spectroscopy is a light-scattering technique.[3] When a sample is irradiated with a monochromatic laser, most of the light is scattered at the same frequency (Rayleigh scattering). However, a small fraction of the light is scattered at different frequencies, a phenomenon known as the Raman effect.[3] These frequency shifts correspond to the vibrational modes of the molecule. For a vibration to be "Raman-active," it must cause a change in the molecule's polarizability.[3] The symmetric stretching vibration of the sulfate ion (SO₄²⁻), which is often weak in the IR spectrum, typically produces a strong, sharp peak in the Raman spectrum.[4] This complementary nature makes the combined use of FTIR and Raman spectroscopy a robust strategy for comprehensive material characterization.

Pillar II: Self-Validating Protocols for Unambiguous Identification

The following protocols are designed to be self-validating, incorporating steps that ensure data integrity and reliable interpretation.

Experimental Workflow: A Unified Approach

The logical flow for analyzing zinc sulfate dihydrate using either FTIR or Raman spectroscopy follows a consistent path, from sample preparation to data interpretation.

Caption: Simplified molecular interactions in zinc sulfate dihydrate.

Data Presentation: A Comparative Table of Vibrational Frequencies

The following table summarizes the key vibrational frequencies for zinc sulfate dihydrate observed in FTIR and Raman spectra. Note that the exact peak positions can vary slightly depending on the specific crystalline form and instrumental parameters. While a specific spectrum for the dihydrate is not readily available in the provided search results, the data for other hydrates can be used for comparative interpretation. [5][6]

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) (FTIR) | Approximate Wavenumber (cm⁻¹) (Raman) | Assignment |

|---|---|---|---|

| O-H Stretching | ~3400-3000 (broad) | ~3400-3000 (broad) | Water of hydration |

| H-O-H Bending | ~1640 | ~1640 | Water of hydration |

| ν₃ (SO₄²⁻) | ~1100 (strong, broad) | ~1100 (weak) | Asymmetric S-O stretch |

| ν₁ (SO₄²⁻) | ~980 (weak) | ~980 (strong, sharp) | Symmetric S-O stretch |

| ν₄ (SO₄²⁻) | ~620 | ~620 | O-S-O bending |

| ν₂ (SO₄²⁻) | ~450 | ~450 | O-S-O bending |

Note: These are approximate values based on the general behavior of hydrated sulfates. Specific values for the dihydrate may differ. The ν₁ symmetric stretch of the sulfate ion is particularly diagnostic in the Raman spectrum. [4] Expert Insights on Spectral Interpretation:

-

The O-H Region (FTIR): The broadness of the O-H stretching band in the FTIR spectrum is a clear indicator of extensive hydrogen bonding. The presence of multiple, less-defined shoulders within this band can suggest different environments for the water molecules within the crystal lattice.

-

The Sulfate Region (Raman): The strong, sharp peak around 980 cm⁻¹ in the Raman spectrum is the hallmark of the sulfate ion. [5]Any splitting of this peak or the appearance of other sulfate bands that are normally inactive can indicate a reduction in the symmetry of the sulfate ion due to coordination with the zinc cation.

-

Dehydration Monitoring: Both FTIR and Raman spectroscopy can be used to monitor the dehydration of zinc sulfate hydrates. As water is lost, the intensity of the O-H stretching and bending modes will decrease, and shifts in the sulfate vibrational modes may be observed. A study on the dehydration of ZnSO₄·7H₂O demonstrated clear spectral differences between the various hydrates. [5][6]

Conclusion: A Powerful Tandem for Pharmaceutical Quality Control

FTIR and Raman spectroscopy are indispensable analytical tools for the characterization of zinc sulfate dihydrate in a pharmaceutical setting. Their speed, non-destructive nature, and high information content allow for the rapid and reliable confirmation of material identity and hydration state. By understanding the fundamental principles behind these techniques and following robust, self-validating protocols, researchers, scientists, and drug development professionals can ensure the quality and consistency of their materials, ultimately contributing to the development of safe and effective medicines.

References

- Bouchard, M., & Smith, D.C. (2003). Catalogue of 45 reference Raman spectra of minerals concerning research in art history or archaeology, especially on corroded metals and coloured glass. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(10), 2247-2266.

- Chandra, H., & Gerson, A. R. (2009). Raman spectroscopy of sulfide minerals. Raman Spectroscopy in the Geosciences, 1(1), 223-259.

- Griffith, W. P. (1970). Raman studies on rock-forming minerals. Part II. Minerals containing MO3, MO4, and MO6 groups. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 286-291.

-

Li, M., et al. (2022). Macroscopic Dehydration Control of ZnSO4·7H2O: Infrared and Raman Spectra of ZnSO4 Hydrates. Molecules, 27(13), 4234. Available from: [Link]

-

Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. Available from: [Link]

- Jaggi, N., & Vij, D. R. (2006). FTIR spectroscopy in materials science. In Handbook of Applied Solid State Spectroscopy (pp. 411-455). Springer, Boston, MA.

- Kirk, P. L., & Othmer, D. F. (1953). Encyclopedia of chemical technology. Interscience Encyclopedia.

-

Li, M., et al. (2022). Macroscopic Dehydration Control of ZnSO4·7H2O: Infrared and Raman Spectra of ZnSO4 Hydrates. ResearchGate. Available from: [Link]

- Lopez-Reyes, G., et al. (2014). Multivariate analysis of Raman spectra for the identification of sulfates: Implications for ExoMars. American Mineralogist, 99(8-9), 1570-1579.

-

Nanoscale Advances. (2024). Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review. Royal Society of Chemistry. Available from: [Link]

-

PubChem. (n.d.). Zinc Sulfate. National Center for Biotechnology Information. Available from: [Link]

- Robledo-Cabrera, A., et al. (2015). Raman spectroscopy of some common sulfide minerals. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 33-39.

-

Rudolph, W. W., Brooker, M. H., & Tremaine, P. R. (1999). Raman Spectroscopy of Aqueous ZnSO4 Solutions under Hydrothermal Conditions: Solubility, Hydrolysis, and Sulfate Ion Pairing. Journal of Solution Chemistry, 28(5), 621-630. Available from: [Link]

- Saha, J. K., & Podder, J. (2011). Crystallization of zinc sulphate single crystals and its structural, thermal and optical characterization. Journal of Physical Sciences, 15, 121-128.

- Sharma, S. K., Chio, C. H., & Muenow, D. W. (2005). Raman spectroscopic investigation of ferrous sulfate hydrates. 36th Annual Lunar and Planetary Science Conference, abstract no. 1735.

- Stuart, B. H. (2004).

-

Wikipedia. (n.d.). Zinc sulfate. Available from: [Link]

-

YouTube. (2024). How To Interpret An FTIR Spectrum? - Chemistry For Everyone. Available from: [Link]

Sources

- 1. Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review - Nanoscale Advances (RSC Publishing) DOI:10.1039/D5NA00522A [pubs.rsc.org]

- 2. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 3. journalssystem.com [journalssystem.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

"Zinc sulfate, dihydrate" material safety data sheet (MSDS) for lab use

A Comprehensive Laboratory Safety Guide for Zinc Sulfate, Dihydrate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Zinc sulfate and its hydrates are fundamental reagents in numerous scientific disciplines, from serving as a trace element in cell culture media to acting as a precursor in the synthesis of novel compounds.[1] While ubiquitous, its potential hazards are often underestimated. This guide moves beyond the standard template of a Material Safety Data Sheet (MSDS) to provide a deeper, mechanistic understanding of the risks associated with this compound. Our objective is to empower laboratory professionals with the causal knowledge required to implement not just protocols, but truly self-validating safety systems.

Section 1: Chemical and Physical Identity

Understanding the fundamental properties of a chemical is the bedrock of its safe handling. Zinc sulfate is a colorless, odorless crystalline solid.[2][3] The dihydrate form indicates the presence of two water molecules per formula unit of zinc sulfate. It is readily soluble in water, a critical factor in its biological and environmental mobility.[3][4] The resulting aqueous solution is acidic, with a pH of approximately 4.5, which is a key contributor to its irritant properties.[3][4]

| Property | Data | Source(s) |

| Chemical Formula | H₄O₆SZn | [5] |

| Molecular Weight | 197.5 g/mol | [5] |

| Appearance | Colorless / white crystalline powder or granules | [2][6] |

| Odor | Odorless | [4][7] |

| Solubility in Water | Soluble | [3][4] |

| pH of Aqueous Solution | ~4.5 | [4] |

| Melting Point | Decomposes at elevated temperatures | [4][7] |

| Flammability | Not considered a fire hazard | [4][8] |

Section 2: The Hazard Profile: A Mechanistic Approach

A nuanced understanding of why a substance is hazardous is essential for developing robust safety protocols.

Human Health Hazards

Zinc sulfate presents several routes of potential harm to laboratory personnel. The primary hazards are acute oral toxicity, severe eye damage, and irritation to the skin and respiratory tract.[2][4][9]

-

Serious Eye Damage (GHS Category 1): This is the most significant health risk.[9][10][11] Direct contact with the solid or concentrated solutions can cause severe irritation, pain, redness, and potentially irreversible eye damage.[4][10] The causality lies in the acidic nature of the aqueous solution and the specific chemical reactivity of the zinc salt with ocular tissues.

-

Acute Oral Toxicity (GHS Category 4): Zinc sulfate is classified as harmful if swallowed.[9][10][11] Ingestion can lead to significant gastrointestinal distress, including nausea, vomiting, and stomach pain.[4][12] While zinc is an essential trace element, acute overexposure overwhelms the body's ability to regulate it, leading to toxicity.[12]

-

Skin and Respiratory Irritation: As a dust, it can irritate the nose, throat, and respiratory tract, causing coughing and shortness of breath.[2][4] Prolonged skin contact may lead to irritation, redness, and dermatitis.[4]

Environmental Hazards

Zinc sulfate is classified as very toxic to aquatic life, with long-lasting effects (GHS Aquatic Acute 1 and Chronic 1).[9][10][11] This is a critical consideration for all laboratory workflows, from spill cleanup to final waste disposal. The high solubility of zinc sulfate allows for rapid dissociation in water, releasing zinc ions (Zn²⁺) that are directly bioavailable and toxic to many aquatic organisms even at low concentrations.[9][13] Therefore, preventing its release into drains and waterways is a primary directive.[11][13]

Reactivity and Stability Hazards

Under standard laboratory conditions, zinc sulfate is stable.[14] However, there are two key reactivity concerns:

-

Thermal Decomposition: The material itself does not burn, but when heated to high temperatures (above 680°C), it decomposes to produce hazardous zinc oxide fumes and toxic sulfur oxides.[7][15] This is crucial information for fire emergency response.

-

Chemical Incompatibilities: Zinc sulfate should be stored separately from strong bases, oxidizing agents, and finely divided metals like aluminum or magnesium, with which it can react violently.[2][13][16]

Section 3: Risk Mitigation and Safe Handling Protocols

A proactive approach to safety involves layering engineering controls, personal protective equipment, and administrative procedures to minimize risk.

Hazard Mitigation Workflow

The process of ensuring safety is a logical workflow, beginning with hazard identification and culminating in the implementation of specific, targeted controls. This systematic approach ensures all potential risks are addressed.

Caption: Key chemical incompatibilities for zinc sulfate.

Standard Operating Procedure for Solution Preparation

-

Preparation: Designate a work area, preferably within a chemical fume hood or well-ventilated space. [14]Ensure an emergency eyewash station and safety shower are accessible. [8][14]2. Don PPE: Put on a lab coat, nitrile gloves, and chemical safety goggles.

-

Weighing: Carefully weigh the required amount of zinc sulfate dihydrate, avoiding the creation of dust. Use a spatula and weigh paper or a weigh boat.

-

Dissolving: Slowly add the weighed solid to the solvent (typically deionized water) in an appropriate container, stirring to dissolve.

-

Cleanup: Clean the spatula and work surface immediately. Dispose of any contaminated weigh paper or gloves as hazardous waste.

-

Labeling: Clearly label the final solution with the chemical name, concentration, date, and appropriate hazard symbols.

Section 4: Emergency Response Protocols

Preparedness is paramount. All personnel must be familiar with these procedures before an incident occurs.

Exposure Response (First Aid)

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. [8][9]Remove contact lenses if present and easy to do. [9]Seek immediate medical attention from an ophthalmologist. [11]* Skin Contact: Remove all contaminated clothing. [8]Wash the affected skin area with soap and plenty of water for at least 15 minutes. [4]* Inhalation: Move the individual to fresh air. [8]If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist. [10]* Ingestion: Rinse the mouth thoroughly with water. [9]Do NOT induce vomiting. [4][8]Call a poison control center or physician for guidance immediately. [9][17]

Spill Management

A systematic response to a spill minimizes exposure and environmental contamination.

Caption: Step-by-step protocol for managing a zinc sulfate spill.

Section 5: Waste Disposal

All zinc sulfate waste, whether solid or in solution, must be treated as hazardous waste.

-

Containment: Collect all waste in clearly labeled, sealed containers. [11]* Environmental Precaution: Under no circumstances should zinc sulfate waste be discharged into the sewer system or environment due to its high aquatic toxicity. [9][11][13]* Regulatory Compliance: Disposal must be carried out in accordance with all local, state, and federal regulations. [9][11]Engage with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Conclusion